1-(1-Bromoethyl)-2,4-dichloro-5-fluorobenzene
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Overview
Description
1-(1-Bromoethyl)-2,4-dichloro-5-fluorobenzene is an organic compound belonging to the class of aromatic halides. This compound is characterized by the presence of a benzene ring substituted with bromine, chlorine, and fluorine atoms. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromoethyl)-2,4-dichloro-5-fluorobenzene typically involves the bromination of 2,4-dichloro-5-fluorotoluene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-Bromoethyl)-2,4-dichloro-5-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Electrophilic Aromatic Substitution: The benzene ring can undergo reactions with electrophiles, leading to further substitution on the ring.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines are commonly used. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃) are used to generate electrophiles that react with the benzene ring.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) are employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products such as 1-(1-Hydroxyethyl)-2,4-dichloro-5-fluorobenzene or 1-(1-Cyanoethyl)-2,4-dichloro-5-fluorobenzene.
Electrophilic Aromatic Substitution: Products with additional substituents on the benzene ring, depending on the electrophile used.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
1-(1-Bromoethyl)-2,4-dichloro-5-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated compounds.
Medicine: Potential use in the development of new drugs due to its unique chemical properties and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Bromoethyl)-2,4-dichloro-5-fluorobenzene involves its interaction with various molecular targets. The bromine atom can act as a leaving group in nucleophilic substitution reactions, allowing the compound to form covalent bonds with nucleophiles. The presence of chlorine and fluorine atoms on the benzene ring can influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Bromoethyl)-2,4-dichlorobenzene
- 1-(1-Bromoethyl)-2,4-difluorobenzene
- 1-(1-Bromoethyl)-2,4-dichloro-5-bromobenzene
Uniqueness
1-(1-Bromoethyl)-2,4-dichloro-5-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination of substituents imparts distinct electronic and steric properties to the compound, influencing its reactivity and making it suitable for specific applications in organic synthesis and research.
Properties
IUPAC Name |
1-(1-bromoethyl)-2,4-dichloro-5-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrCl2F/c1-4(9)5-2-8(12)7(11)3-6(5)10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXHQUZROWTLCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1Cl)Cl)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrCl2F |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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